Product packaging for Barium silicide(Cat. No.:CAS No. 12009-35-7)

Barium silicide

Cat. No.: B13737294
CAS No.: 12009-35-7
M. Wt: 193.50 g/mol
InChI Key: SLZXMZVNEHADNR-UHFFFAOYSA-N
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Description

Barium silicide (BaSi2) is a semiconductor material attracting significant interest for next-generation electronic and photovoltaic applications. It possesses a favorable indirect bandgap of approximately 1.3 eV , which is close to the ideal value for single-junction solar cells . Its high optical absorption coefficient of 3 x 10^4 cm⁻¹ at 1.5 eV makes it a strong candidate for thin-film solar cells, as it can absorb light much more efficiently than crystalline silicon . Research has demonstrated that BaSi2 can be synthesized in various forms, including single-crystalline nanowire arrays and polycrystalline thin films , using vapor phase conversion and sputtering techniques . These nanostructures are particularly valuable for investigating charge carrier dynamics, with studies showing promising minority-carrier properties such as long diffusion lengths and lifetimes . Beyond photovoltaics, this compound and related barium silicate thin films are also explored for use as high-k gate dielectrics in electronic devices, where they can serve as a replacement for traditional SiO2 . The material's performance is highly dependent on synthesis parameters and post-deposition treatments, such as annealing, to control phase purity and interfacial reactions . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BaSi2 B13737294 Barium silicide CAS No. 12009-35-7

Properties

CAS No.

12009-35-7

Molecular Formula

BaSi2

Molecular Weight

193.50 g/mol

InChI

InChI=1S/Ba.2Si/q+2;2*-1

InChI Key

SLZXMZVNEHADNR-UHFFFAOYSA-N

Canonical SMILES

[Si-].[Si-].[Ba+2]

Origin of Product

United States

Advanced Synthesis Methodologies and Fabrication Processes for Barium Silicide Systems

Bulk Growth Techniques for Polycrystalline and Single-Crystalline Barium Silicides

The production of bulk barium silicide, in both polycrystalline and single-crystalline forms, is foundational for fundamental research and as a source material for thin-film deposition. The primary methods employed include high-pressure high-temperature synthesis, solid-state reactions, and flux growth, each tailored to achieve specific phases and crystallinities.

High-Pressure High-Temperature Synthesis Protocols

High-pressure high-temperature (HPHT) synthesis is a powerful technique to access novel phases of materials that are not stable under ambient conditions. For barium silicides, this method has been instrumental in the synthesis of new compounds.

A notable example is the synthesis of barium trisilicide (BaSi₃), which was achieved by applying pressures between 12 and 15 GPa and temperatures ranging from 800 K to 1050 K. yamanashi.ac.jpresearchgate.net The process begins with the preparation of a precursor mixture by arc melting elemental barium and silicon. This precursor is then subjected to the extreme conditions of a multi-anvil Walker-type module for a duration of one to five hours, followed by rapid quenching to ambient temperature while maintaining the pressure. yamanashi.ac.jpresearchgate.net This specific protocol is essential for the formation of the BaSi₃ phase, which crystallizes in a unique distorted variant of the CaGe₃-type structure. yamanashi.ac.jpresearchgate.net At ambient pressure, this phase is metastable and decomposes at approximately 570 K. yamanashi.ac.jpresearchgate.net

ParameterValue
Target Compound BaSi₃
Pressure 12(2) - 15(2) GPa
Temperature 800(80) - 1050(105) K
Duration 1 - 5 hours
Precursor Arc-melted Ba and Si (1:3 ratio)
Apparatus Multi-anvil Walker-type module

This table presents the experimental parameters for the high-pressure high-temperature synthesis of BaSi₃.

Solid-State Reaction Pathways and Optimization

Solid-state reaction, often referred to as the ceramic method, is a conventional and widely used technique for synthesizing polycrystalline solids from a mixture of solid starting materials at elevated temperatures. sigmaaldrich.com The Ba-Si system is known to form several thermodynamically stable phases, including Ba₂Si, Ba₅Si₃, BaSi, Ba₃Si₄, and BaSi₂. rsc.orgwikipedia.org The selective synthesis of a single, phase-pure compound can be challenging due to the close proximity of their formation energies.

The synthesis of the Zintl phase Ba₃Si₄ has been achieved as a single phase by reacting the elemental constituents at 1273 K. researchgate.net Optimization of solid-state reactions typically involves careful control over precursor stoichiometry, reaction temperature, and duration to favor the formation of the desired product over competing impurity phases. nih.gov For instance, the formation of BaSi₂ thin films via solid-phase epitaxy involves the deposition of barium on a silicon substrate followed by annealing at temperatures between 600 °C and 800 °C. researchgate.net

The optimization of these reactions can be guided by thermodynamic principles to predict and avoid the formation of undesired byproducts. nih.gov Factors such as the particle size of the reactants and the heating and cooling rates can significantly influence the reaction kinetics and the purity of the final product. mdpi.com Mechanical activation, such as ball milling of the precursors, can also be employed to lower the reaction temperature by increasing the reactivity of the starting materials. rsc.org

CompoundSynthesis TemperaturePrecursorsNotes
Ba₃Si₄ 1273 KElemental Ba and SiDecomposes peritectically at 1307(5) K. researchgate.net
BaSi₂ (thin film) 600 - 800 °CBa deposited on SiSolid-phase epitaxy. researchgate.net

This table summarizes the solid-state reaction conditions for selected this compound phases.

Flux Growth Methods for Crystalline Phases

Flux growth is a solution-based method for synthesizing single crystals at temperatures below the melting point of the target material. youtube.com This technique is particularly useful for materials that melt incongruently or have very high melting points. The process involves dissolving the constituent elements in a molten salt or metal, known as the flux, and then inducing crystallization by slow cooling or solvent evaporation. youtube.comias.ac.in

While specific reports on the flux growth of this compound are scarce, the general principles of this method are widely applicable. For the growth of intermetallic compounds, including other silicides, low-melting-point metals such as tin or copper have been successfully used as fluxes. northwestern.edu The choice of flux is crucial and should be based on its ability to dissolve the reactants without reacting to form stable compounds with them, and it should have a low melting point and low vapor pressure at the growth temperature. mdpi.com

The typical experimental setup involves placing the reactants and the flux in a crucible, often made of an inert material like alumina, and sealing it in a quartz ampoule under vacuum or an inert atmosphere to prevent oxidation. iastate.edu The mixture is heated to a temperature where all components are dissolved in the flux, held at that temperature for homogenization, and then slowly cooled to allow for the nucleation and growth of single crystals. youtube.com After the growth process, the crystals are separated from the solidified flux, which can often be achieved by dissolving the flux in a suitable solvent that does not affect the crystals. youtube.com

Thin Film Deposition and Epitaxial Growth Strategies

The fabrication of this compound thin films is of significant interest for electronic and optoelectronic applications. Physical vapor deposition techniques are predominantly used to achieve high-quality films with controlled thickness and crystallinity.

Physical Vapor Deposition (PVD) Approaches

Physical vapor deposition (PVD) encompasses a variety of vacuum deposition methods where a material is vaporized from a solid source and then condensed on a substrate to form a thin film. kindle-tech.com These techniques are advantageous for producing pure, well-adhered, and uniform coatings.

Thermal evaporation is a straightforward and rapid PVD method for depositing thin films of materials like BaSi₂. researchgate.netkorvustech.com The process involves heating the source material, typically BaSi₂ granules, in a high-vacuum chamber until it evaporates. The resulting vapor then travels and condenses on a cooler substrate, forming a thin film. korvustech.com

A key characteristic of BaSi₂ thermal evaporation is its incongruent nature; barium has a higher vapor pressure and tends to evaporate preferentially from the molten source. yamanashi.ac.jp This leads to a vapor composition that is initially Ba-rich and becomes progressively Si-rich as the evaporation proceeds. yamanashi.ac.jp

The properties of the deposited film are highly dependent on the substrate temperature. For BaSi₂ films, substrate temperatures between 500 °C and 700 °C are typically required to obtain crystalline films. researchgate.netresearchgate.net At these temperatures, (100)-oriented epitaxial growth of BaSi₂ can be achieved on Si(100) substrates. researchgate.net

A variation of this method is close-spaced evaporation (CSE), which has been shown to lower the synthesis temperature of BaSi₂ films to 700 °C from the 1000 °C required for conventional methods, especially when the source material is mechanochemically activated by ball milling. rsc.orgrsc.org

ParameterValue RangeNotes
Substrate Temperature 500 - 700 °CEssential for crystalline film formation. researchgate.netresearchgate.net
Source Material BaSi₂ granulesIncongruent evaporation is observed. yamanashi.ac.jp
Pressure High vacuumMinimizes impurities in the film. korvustech.com
Resulting Film Orientation (100) on Si(100)Epitaxial growth is possible. researchgate.net
CSE Synthesis Temperature 700 °CWith mechanochemically activated source. rsc.orgrsc.org

This table outlines typical parameters for the thermal evaporation of BaSi₂ thin films.

Sputtering Processes (e.g., RF Magnetron Sputtering)

Sputtering, a form of physical vapor deposition (PVD), is a versatile technique for depositing thin films. Among its variations, RF magnetron sputtering is particularly well-suited for depositing materials like this compound. This process involves bombarding a sputtering target—in this case, a high-purity BaSi₂ target—with energetic ions from a plasma, typically an inert gas like argon. azom.com The dislodged atoms from the target travel and condense onto a substrate, forming a thin film.

RF magnetron sputtering offers precise control over film thickness, composition, and uniformity. aip.org The technique is advantageous as it allows for the direct formation of the desired compound film, which can eliminate the need for subsequent activation processes that are sometimes required with other deposition methods. aip.org Key parameters that influence the quality of the sputtered film include the RF power, the pressure of the working gas (a mixture of argon and oxygen is sometimes used), substrate temperature, and the distance between the target and the substrate. azom.comsoton.ac.uk For instance, substrate temperature can strongly affect the surface morphology and crystalline structure of the deposited films. aip.org Higher substrate temperatures often lead to smoother surfaces and larger, more closely-packed crystalline grains. aip.org

Research has shown that RF magnetron sputtering can be used to deposit BaSi₂ films, which are then annealed to improve crystallinity. researchgate.net The process can be carried out using a polycrystalline BaSi₂ target. researchgate.net The energetic nature of the sputtered particles can also play a crucial role in the film's interaction with the substrate; for example, it can enable the desorption of native oxide layers on silicon substrates at significantly lower temperatures than conventional thermal annealing would require. aps.orgresearchgate.net

Key Parameters in RF Magnetron Sputtering of this compound Systems
ParameterDescriptionTypical Range/ValueInfluence on Film Properties
RF PowerThe power applied to the target to generate plasma.45 W (2.2 W/cm²) soton.ac.ukAffects deposition rate and stoichiometry. High power can lead to non-stoichiometric films. soton.ac.uk
Working PressureThe pressure of the sputtering gas (e.g., Argon) in the chamber.10-20 mTorr soton.ac.ukInfluences the energy of sputtered particles and the mean free path, affecting film density and stress.
Substrate TemperatureThe temperature of the substrate during deposition.25 to 700 °C aip.orgAffects crystallinity, grain size, and surface morphology. aip.orgaip.org
Gas CompositionThe ratio of gases in the sputtering environment (e.g., Ar:O₂).Ar:O₂ = 70:30 soton.ac.ukCan be used to reactively deposit oxide films or control stoichiometry.
Molecular Beam Epitaxy (MBE) Considerations

Molecular Beam Epitaxy (MBE) is a sophisticated deposition technique used to grow high-purity, single-crystal thin films with atomic-level precision. wikipedia.orgcadence.com The process takes place in an ultra-high vacuum (UHV) environment (10⁻⁸ to 10⁻¹² Torr), where beams of atoms or molecules are effused from thermal sources and impinge upon a heated crystalline substrate. wikipedia.orgcadence.com The slow deposition rate, typically less than 3,000 nm per hour, allows the atoms to arrange themselves into a crystalline lattice that mimics the substrate, a process known as epitaxial growth. wikipedia.org

For the growth of this compound, MBE has been successfully employed to form thin, epitaxial BaSi₂ structures on silicon substrates. aip.orgaip.org In this process, elemental barium and silicon sources are used. The UHV conditions are critical to prevent the incorporation of impurities into the growing film, ensuring the highest achievable purity. wikipedia.org A key consideration in the MBE growth of BaSi₂ on silicon is the formation of a stable template layer. Research has shown that stabilizing BaSi₂ as a submonolayer template structure at the interface is crucial for achieving high-quality epitaxial growth of subsequent layers. aip.orgaip.org This template can prevent undesirable reactions, such as the formation of silica (B1680970) at the interface when growing oxides on silicon. aip.orgaip.org The quality of the film is significantly improved by coordinating the source shutters for the elemental species. aip.orgaip.org

Chemical Vapor Deposition (CVD) Methodologies

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to volatile precursor chemicals, which react or decompose on the substrate surface to produce the desired thin film. wikipedia.org This method is widely used in the semiconductor industry to deposit a variety of materials in monocrystalline, polycrystalline, or amorphous forms. wikipedia.org

While less common than PVD methods for BaSi₂, CVD presents a viable alternative synthesis route. A significant challenge for the CVD of barium-containing compounds is the availability of suitable precursors. Barium precursors must be volatile enough to be transported into the CVD reactor but stable enough to avoid premature decomposition. harvard.edu Research has led to the development of room-temperature liquid compounds, such as barium beta-diketonates complexed with alkyl-substituted triamine ligands, that can serve as effective CVD precursors. harvard.edu These liquid precursors can be flash-vaporized, leaving no detectable non-volatile residue, which is crucial for depositing high-purity films. harvard.edu The synthesis of BaSi₂ via CVD would involve the controlled introduction of both a barium precursor and a silicon precursor (like silane) into a reaction chamber where they decompose on a heated substrate. wikipedia.orgrsc.org

Ion Implantation and Annealing for Thin Film Formation

A distinct method for forming thin silicide films involves ion implantation followed by thermal annealing. e3s-conferences.orgephys.kz This technique allows for the direct introduction of barium ions into the near-surface region of a silicon substrate. e3s-conferences.orge3s-conferences.org The process uses low-energy implantation of Ba⁺ ions into single-crystal silicon wafers (such as Si(111) and Si(100)) under UHV conditions. e3s-conferences.orge3s-conferences.org

Following implantation, a short-term thermal annealing step is performed. researchgate.net This annealing process provides the necessary energy for the implanted barium atoms to react with the silicon lattice, leading to the formation of a thin, nanosized this compound film. e3s-conferences.orgephys.kz Studies have identified the optimal technological parameters for this process, including ion energy, ion dose, and annealing temperature, to form single-crystal silicide films. e3s-conferences.orgephys.kz For example, implanting Ba⁺ ions with an energy of 1 keV followed by annealing can produce surface structures like Si(111)-1x1Ba and Si(100)-2x2Ba, which confirm the formation of crystalline silicide. researchgate.net The thickness of the resulting silicide film has been shown to increase with both the energy and the dose of the implanted ions. ephys.kzresearchgate.net

Optimal Conditions for BaSi Thin Film Formation via Ion Implantation and Annealing researchgate.net
SubstrateIonIon Energy (E₀)Ion Dose (D)Annealing TemperatureResulting Surface Superstructure
Si(111)Ba⁺1 keVNot SpecifiedNot SpecifiedSi(111)-1x1Ba
Si(100)Ba⁺1 keVNot SpecifiedNot SpecifiedSi(100)-2x2Ba

Substrate Influence and Epitaxial Relationships

The choice of substrate and the resulting epitaxial relationship are paramount in determining the crystalline quality and properties of the grown BaSi₂ film. Epitaxy refers to the growth of a crystalline overlayer on a crystalline substrate, where the overlayer has a well-defined orientation with respect to the substrate. nih.gov

For this compound, silicon wafers are the most common substrates due to their technological relevance. The growth of BaSi₂ on the (001) face of silicon using MBE has been demonstrated to yield thin-film epitaxial structures. aip.orgaip.org A critical aspect of achieving good epitaxy is the management of the interface. The formation of a stable, submonolayer silicide template at the interface is essential for high-quality growth. aip.org This initial layer dictates the crystallographic registration for the subsequent film growth. nih.gov The lattice mismatch between the film and the substrate is a key factor that can lead to defects like threading dislocations if not properly managed. nih.gov While heteroepitaxy (growth on a different material) is common, the inherent mismatch in lattice parameters and thermal expansion coefficients presents a continuous challenge. nih.gov

Nanostructure Fabrication and Assembly

Vapor Phase Conversion for Nanowire Arrays

A scalable and effective method for producing one-dimensional nanostructures is the vapor phase conversion approach. This technique has been successfully applied to synthesize high-yield, single-crystalline BaSi₂ nanowire (NW) arrays. rsc.orgrsc.org The process begins with dense arrays of silicon nanowires, which can be produced by methods such as metal-assisted chemical etching of a silicon wafer. rsc.orgrsc.org

These pre-fabricated silicon NW arrays are then placed in a furnace and exposed to barium vapor at high temperatures, around 930 °C. rsc.orgrsc.org The highly reactive barium vapor reacts with the silicon nanowires, converting them into BaSi₂ nanowires. rsc.org A crucial aspect of this method is using the underlying silicon substrate as a continuous and excess source of silicon, which helps in forming the most silicon-rich phase, BaSi₂, without impurities of other this compound phases. rsc.org The major challenges in this conversion reaction are providing sufficient kinetics for the conversion to occur while preserving the original nanowire morphology. rsc.org Structural characterization confirms that the converted nanowires are single-crystalline BaSi₂. rsc.orgrsc.org This method allows the final BaSi₂ NW arrays to remain attached to the silicon substrate, facilitating their integration into devices. rsc.org

Metal-Assisted Chemical Etching (MACE) in Nanowire Synthesis

The synthesis of this compound (BaSi₂) nanowire arrays often begins with the fabrication of silicon (Si) nanowire templates. nih.govrsc.org A prominent and cost-effective method for producing these templates is Metal-Assisted Chemical Etching (MACE). mdpi.comnih.gov This technique allows for the large-scale production of Si nanowire arrays with a degree of control over their geometry. nih.gov

In a typical MACE process for preparing templates for BaSi₂ synthesis, degenerately doped Si (100) substrates are first cleaned to remove surface contaminants. rsc.org The native oxide layer is then removed using an etchant like buffered hydrofluoric acid. rsc.org Following this, the silicon chip is immersed in an etching solution containing hydrofluoric acid (HF) and a metal salt, such as silver nitrate (B79036) (AgNO₃), at a controlled temperature. rsc.org This process results in the formation of dense arrays of vertically aligned silicon nanowires that serve as the structural backbone for subsequent conversion into this compound. nih.govresearchgate.net The MACE method is advantageous as it provides a straightforward route to produce the initial nanostructures required for the synthesis of silicide nanostructures in significant yields. rsc.org

Controllable Synthesis of Nanowire and Thin Film Morphologies

The morphology of the final this compound product, whether nanowires or thin films, can be precisely controlled by tuning the parameters of the synthesis process. nih.gov Starting with silicon nanowire arrays produced by MACE, a vapor phase conversion approach is employed. rsc.org In this process, the Si nanowire arrays react with barium (Ba) vapor at high temperatures, typically around 930 °C, within a chemical vapor deposition (CVD) tube furnace. nih.govrsc.org

Optimal reaction conditions allow for a phase-pure synthesis of single-crystalline BaSi₂ nanowires that retain the original morphology of the silicon template. nih.gov However, by deliberately altering these conditions, the synthesis can be directed towards the formation of BaSi₂ thin films instead. rsc.org Key parameters that influence the final morphology include the reaction temperature and the position of the substrate within the furnace, which corresponds to a specific temperature zone. researchgate.net For instance, positioning the substrate at different distances from the center of the furnace leads to different product morphologies. researchgate.net

This controllability is crucial for tailoring the material for specific applications. Nanowire arrays are beneficial for enhancing light absorption and carrier separation in solar applications, while thin films offer easier integration into practical device manufacturing processes. rsc.org

ParameterCondition for Nanowire SynthesisCondition for Thin Film SynthesisResulting Morphology
Substrate Position Closer to furnace center (higher temperature zone)Further from furnace center (lower temperature zone)Nanowire arrays or thin films
Reaction Temperature Optimized at ~930-1000 °CVaried by positionSingle-crystalline nanowires or polycrystalline films
Barium Vapor Concentration Controlled by precursor amount and temperatureHigher local concentration can favor film growthControl over phase and structure

This table illustrates the influence of key reaction parameters on the final morphology of the this compound product, based on findings from vapor phase conversion experiments. rsc.orgresearchgate.net

Precursor Chemistry and Reactivity in this compound Formation

The choice of precursor and its inherent chemical properties are fundamental to the successful synthesis of this compound. In the vapor phase conversion method, elemental barium beads are a commonly used precursor. rsc.org Barium is selected due to its high reactivity and relatively high vapor pressure, which is approximately 3.69 Torr at 1000 °C. rsc.orgresearchgate.net This high vapor pressure facilitates the efficient transport of barium vapor to the silicon nanowire substrate, which is essential for the conversion reaction to proceed. rsc.org

The reactivity of barium, being the most reactive among alkaline earth metals used in silicide nanowire synthesis, is a key factor. rsc.org This high reactivity can be directly utilized in the silicidation process to form high-density BaSi₂ nanowire arrays. rsc.org However, the formation of the desired BaSi₂ phase must be controlled, as several thermodynamically stable phases exist in the Ba-Si binary system, including Ba₂Si, Ba₅Si₃, BaSi, and Ba₃Si₄. rsc.org

To selectively synthesize the most silicon-rich phase (BaSi₂), two strategies are critical:

Using the Si substrate as an excess source of silicon: This ensures that silicon is readily available to drive the reaction towards the formation of BaSi₂. rsc.orgresearchgate.net

Limiting the amount of the metal precursor: Purposefully limiting the quantity of barium in the reaction system favors the formation of the silicon-rich silicide phase over barium-rich phases. rsc.orgresearchgate.net

Crystallographic Structure Elucidation and Polymorphism in Barium Silicide Compounds

Structural Characterization Techniques

A suite of powerful analytical methods is utilized to investigate the crystal structure of barium silicides at different length scales. These techniques provide complementary information, from the average crystal lattice parameters to the local atomic arrangement and surface structure.

X-ray Diffraction (XRD) Analysis (Powder and Single-Crystal)

X-ray diffraction (XRD) is a cornerstone technique for the structural analysis of crystalline materials like barium silicide. It is versatile and can be applied to both powder and single-crystal samples to obtain detailed information about the crystal lattice.

Powder X-ray diffraction (PXRD) is widely used for phase identification and for determining the lattice parameters of polycrystalline this compound samples. rsc.orgnih.gov By comparing the experimental diffraction pattern with reference patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS), the specific phases present in a sample can be identified. For instance, PXRD has been instrumental in confirming the synthesis of single-crystalline BaSi₂ nanowire arrays and in identifying minor impurity phases like Ba₃Si₄ and BaSi in certain synthesis conditions. rsc.org

Single-crystal X-ray diffraction provides the most precise determination of the crystal structure, including atomic positions within the unit cell, bond lengths, and bond angles. This technique was used to determine the structure of Na₂BaSi₄, which crystallizes in an orthorhombic system. researchgate.net

Electron Diffraction Methods (e.g., Low-Energy Electron Diffraction - LEED, Reflection High-Energy Electron Diffraction - RHEED)

Electron diffraction techniques are particularly sensitive to the structure of surfaces and thin films due to the strong interaction of electrons with matter. cea.fr

Low-Energy Electron Diffraction (LEED) is used to study the surface crystallography of single-crystal materials. researchgate.net The diffraction pattern obtained in LEED provides information about the symmetry and periodicity of the atomic arrangement on the surface. cea.fr LEED has been employed to study the formation of this compound films on silicon substrates, revealing details about the surface reconstruction. researchgate.netresearchgate.net

Reflection High-Energy Electron Diffraction (RHEED) is another surface-sensitive technique that is often used to monitor the growth of thin films in real-time. cea.fr In RHEED, a high-energy electron beam strikes the sample at a grazing angle, and the resulting diffraction pattern on a fluorescent screen provides information about the surface structure and morphology. cea.frresearchgate.net

Transmission Electron Microscopy (TEM) for Microstructural and Lattice Imaging

Transmission Electron Microscopy (TEM) is a powerful tool for characterizing the microstructure and crystal structure of materials at the nanoscale. uci.eduuni-kiel.de High-resolution TEM (HRTEM) can provide direct images of the crystal lattice, allowing for the visualization of atomic columns and the identification of crystal defects. rsc.orgnih.gov

In the study of this compound, TEM has been crucial for confirming the single-crystalline nature of BaSi₂ nanowires. rsc.orgnih.gov Electron diffraction patterns obtained from individual nanowires within the TEM can confirm their crystallinity and orientation. rsc.org Furthermore, TEM can reveal the presence of heterostructures, such as Si/BaSi₂ interfaces in partially converted nanowires. rsc.orgrsc.org

Identification and Analysis of Stoichiometric and Non-Stoichiometric Phases

The barium-silicon system encompasses several stable and metastable phases with different stoichiometries. The precise identification and structural analysis of these phases are critical for understanding the material's properties and for controlling its synthesis. Non-stoichiometric compounds, which have elemental compositions that cannot be represented by a ratio of small integers, are also observed in this system and can arise from defects in the crystal lattice. wikipedia.orgias.ac.in

Barium Monosilicide (BaSi) Structures

Barium monosilicide (BaSi) is one of the known stoichiometric phases in the Ba-Si system. The formation of BaSi films on silicon substrates has been studied using techniques like electron spectroscopy and low-energy electron diffraction. researchgate.net While detailed crystallographic data for BaSi is less commonly reported in comparison to BaSi₂, its identification as a distinct phase is important in the phase analysis of this compound samples. rsc.org

Barium Disilicide (BaSi₂) Polymorphs (e.g., Orthorhombic BaSi₂)

Barium disilicide (BaSi₂) is a well-studied compound that exhibits polymorphism, meaning it can exist in more than one crystal structure. The most commonly encountered and stable form is the orthorhombic phase. researchgate.netnims.go.jp

The orthorhombic crystal system is characterized by three unequal crystallographic axes that are mutually perpendicular. wikipedia.orgaflowlib.org The unit cell of orthorhombic BaSi₂ contains two crystallographically-inequivalent sites for barium atoms and three for silicon atoms. researchgate.net This structure gives rise to its specific electronic and optical properties that are of interest for applications such as thin-film solar cells. researchgate.net

Besides the stable orthorhombic phase, other polymorphs of BaSi₂ have been identified, including a trigonal and a hexagonal structure. materialsproject.orgmaterialsproject.org These different crystal structures can be synthesized under specific conditions and may exhibit different physical properties.

Phase Crystal System Space Group Lattice Parameters (Å)
Orthorhombic BaSi₂OrthorhombicPnmaa = 8.91, b = 6.79, c = 11.54
Trigonal BaSi₂TrigonalP-3m1a = 4.06, c = 5.41
Hexagonal BaSi₂HexagonalP6/mmma = 4.12, c = 5.14

Barium Trisilicide (BaSi₃) and High-Pressure Phases

Barium trisilicide (BaSi₃) is a compound that exists as a high-pressure phase, synthesized under specific conditions of elevated pressure and temperature. Research indicates that BaSi₃ can be obtained at pressures ranging from 12(2) to 15(2) GPa and temperatures between 800(80) and 1050(105) K. mdpi.comresearchgate.net These conditions are typically applied for a duration of one to five hours before the sample is quenched. mdpi.com

The crystal structure of this high-pressure phase has been characterized using synchrotron X-ray powder diffraction. Analysis of the diffraction patterns reveals a tetragonal unit cell for BaSi₃, which crystallizes in the space group I4̅2m. mdpi.comresearchgate.net This atomic arrangement is unique and is described as a distorted variant of the CaGe₃ type structure. mdpi.comresearchgate.net The structure consists of silicon layers stacked along the c-axis, separated by barium atoms. mdpi.com A key feature of the distortion from the CaGe₃ type is the tilting of Si-Si dumbbells, which results in the differentiation of Si-Si distances into shorter (2.351(8) Å) and longer (2.524(8) Å) contacts. mdpi.com

At ambient pressure, BaSi₃ is metastable and decomposes in an exothermic reaction at approximately 570(5) K. mdpi.comresearchgate.net The decomposition products include the high-pressure hexagonal polymorph of barium disilicide ((hP3)BaSi₂) and two amorphous, silicon-rich phases. mdpi.comresearchgate.net This thermal instability at ambient pressure underscores its nature as a high-pressure compound. mdpi.com

Complex and Intermetallic this compound Compounds (e.g., Na₂Ba₆Si₄₆, Ba₆Na₂Si₄₆)

Among the more complex this compound compounds are the ternary intermetallic phases such as Na₂Ba₆Si₄₆. This compound, also represented as Ba₆Na₂Si₄₆, is a member of the clathrate-I structure type. researchgate.netmpg.de Its crystal structure is cubic, belonging to the space group Pm3̅n (No. 223). researchgate.netmpg.de

The structure is characterized by a framework of covalently bonded silicon atoms that form two distinct types of polyhedral cages: pentagonal dodecahedra (Si₂₀) and tetrakaidecahedra (Si₂₄). researchgate.netresearchgate.net In the Na₂Ba₆Si₄₆ structure, the guest atoms occupy specific cages based on their size. The smaller sodium (Na) atoms are located within the Si₂₀ pentagonal dodecahedra, while the larger barium (Ba) atoms are exclusively found inside the Si₂₄ tetrakaidecahedra. researchgate.netresearchgate.net This ordered arrangement of cations within the silicon framework is a defining characteristic of this complex silicide. researchgate.net

Clathrate Structures and Cage Frameworks in Silicides

Clathrates are a class of materials defined by their unique crystal structures, which consist of a three-dimensional host framework forming large polyhedral cavities or "cages". researchgate.net In silicon-based clathrates, the framework is composed of tetrahedrally bonded silicon atoms. researchgate.net These cage-like structures can encapsulate guest elements, typically alkali or alkaline earth metals, leading to a wide variety of compounds with tunable properties. researchgate.net

Two primary types of silicon clathrate structures are commonly observed:

Type I: This structure is composed of two types of cages: two pentagonal dodecahedra (Si₂₀) and six tetrakaidecahedra (Si₂₄) per unit cell. researchgate.netacs.org The compound Ba₈Si₄₆ is a well-studied example of a type-I silicon clathrate. aps.orgaps.org High pressure has been found to favor the formation of the Ba₈Si₄₆ clathrate phase. aps.orgaps.org In this structure, Ba atoms can occupy both the smaller Si₂₀ and the larger Si₂₄ cages. researchgate.netaps.orgaps.org

Type II: This structure is formed by sixteen pentagonal dodecahedra (Si₂₀) and eight hexakaidecahedra (Si₂₈) per unit cell. acs.org Ternary Na-Ba-Si clathrates can also form this structure type, with Na and Ba atoms encapsulated in the Si₂₀ and Si₂₈ cages, respectively. acs.org

The incorporation of guest atoms like barium into these cages stabilizes the framework and significantly influences the material's electronic properties. researchgate.net

Atomic Coordination and Bonding Configurations in Barium Silicides

The atomic coordination and chemical bonding in barium silicides vary depending on the specific compound's stoichiometry and crystal structure. The bonding is generally characterized by a combination of covalent interactions within the silicon substructure and polar or ionic interactions involving barium.

In the high-pressure BaSi₃ phase, chemical bonding analysis reveals covalent bonding within the silicon partial structure. mdpi.comresearchgate.net The interactions between the silicon layers and the barium atoms are described as polar multicenter interactions. mdpi.comresearchgate.net

For the common orthorhombic phase of barium disilicide (BaSi₂), the unit cell contains 8 Ba atoms and 16 Si atoms, with the silicon atoms forming tetrahedral [Si₄]⁴⁻ anions. researchgate.net In the trigonal polymorph of BaSi₂, the Ba²⁺ ion is in a 6-coordinate geometry, bonded to six equivalent Si¹⁻ atoms. materialsproject.org Concurrently, each Si¹⁻ atom is also in a 6-coordinate geometry, bonded to three equivalent Ba²⁺ atoms and three equivalent Si¹⁻ atoms, with Si-Si bond lengths of 2.45 Å. materialsproject.org

In clathrate structures like Na₂Ba₆Si₄₆, the bonding within the Si₄₆ framework is covalent. researchgate.net The interaction between the guest atoms (Na, Ba) and the host framework is primarily ionic, involving the transfer of electrons from the metal atoms to the silicon framework. researchgate.net Density functional theory (DFT) calculations on related systems highlight the predominantly ionic character of the bonding between alkaline earth metals and the surrounding ligands, which encourages specific coordination patterns. nih.gov

Investigation of Lattice Parameters and Unit Cell Geometries

The crystallographic structures of this compound compounds have been determined through techniques such as X-ray diffraction, revealing diverse unit cell geometries and lattice parameters.

The high-pressure BaSi₃ phase possesses a tetragonal unit cell. mdpi.com The intermetallic clathrate Na₂Ba₆Si₄₆ has a cubic crystal system. researchgate.netmpg.de Barium disilicide (BaSi₂) is known to exist in several polymorphic forms, including a trigonal structure and a more commonly studied orthorhombic structure. researchgate.netmaterialsproject.org Complex type-II clathrates containing barium, such as Na₁₆Ba₇.₇₁Si₁₃₆, also exhibit a cubic crystal system but with a significantly larger lattice constant due to the more complex cage structure. acs.org

The specific lattice parameters for several key this compound compounds are detailed in the table below.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
BaSi₃ (High-Pressure) mdpi.comTetragonalI4̅2m6.804(1)6.804(1)9.771(2)909090
BaSi₂ materialsproject.orgTrigonalP3̅m14.064.065.419090120
Na₂Ba₆Si₄₆ (Type-I Clathrate) researchgate.netmpg.deCubicPm3̅n10.275(1)10.275(1)10.275(1)909090
Na₁₆Ba₇.₇₁Si₁₃₆ (Type-II Clathrate) acs.orgCubicFd3̅m14.7008(3)14.7008(3)14.7008(3)909090

Electronic Structure and Charge Transport Phenomena in Barium Silicide Systems

Band Structure Analysis and Energy Level Determination

The arrangement of electron energy levels, or band structure, dictates the electronic and optical properties of a semiconductor. For barium silicide, comprehensive studies involving both theoretical calculations and experimental spectroscopy have been employed to elucidate the characteristics of its valence and conduction bands, the distribution of electronic states, and the methodologies for determining its fundamental band gap.

The valence band maximum (VBM) and conduction band minimum (CBM) are critical parameters that define the semiconductor's behavior. In this compound, the characterization of these bands has been approached through various spectroscopic techniques.

Photoemission spectroscopy (PES), particularly X-ray photoelectron spectroscopy (XPS), is a powerful tool for probing the occupied electronic states, providing direct insight into the valence band structure. ucl.ac.uk Studies on silicide systems have demonstrated that the valence band spectra are influenced by the constituent elements' orbitals. ucl.ac.uk For instance, in metal silicides, the metal d orbitals often play a significant role in shaping the valence band. ucl.ac.uk

Conversely, inverse photoemission spectroscopy (IPE) is employed to investigate the unoccupied electronic states, offering a map of the conduction band. rutgers.edutugraz.at This technique involves directing a monoenergetic beam of electrons at the sample surface and detecting the photons emitted as the electrons transition into empty states above the Fermi level. rutgers.edu The combination of PES and IPE provides a complete picture of the electronic states surrounding the Fermi level and allows for the determination of the band gap. rutgers.edu

Theoretical calculations, such as those based on Density Functional Theory (DFT), complement these experimental techniques by providing a detailed band structure diagram, which illustrates the energy-momentum relationship for electrons and holes. researchgate.net These calculations can identify the specific atomic orbital contributions to the valence and conduction bands at different points in the Brillouin zone.

The Density of States (DOS) provides information about the number of available electronic states at each energy level within the material. Investigations into the DOS of this compound are crucial for understanding its electronic behavior and are typically carried out using theoretical and experimental methods.

First-principles electronic structure calculations based on DFT have been utilized to determine the DOS for various this compound phases. researchgate.net These calculations reveal the contributions of different atomic orbitals (e.g., Ba s, p, d and Si s, p) to the total DOS in both the valence and conduction band regions. The shape and intensity of the DOS near the band edges are particularly important as they directly influence the material's optical absorption and electrical transport properties.

Experimentally, techniques like X-ray photoelectron spectroscopy (XPS) can provide a measure of the occupied DOS in the valence band region. ucl.ac.uk The features observed in an XPS valence band spectrum can be compared with theoretical DOS calculations to validate the computational models and gain a deeper understanding of the electronic structure. ucl.ac.uk Furthermore, scanning tunneling spectroscopy (STS) can probe the local density of states (LDOS) on the surface of this compound, revealing spatial variations in the electronic structure. researchgate.net For instance, STS studies on this compound phases formed on Si(100) have identified specific features in the LDOS at energies below the Fermi level. researchgate.net

The band gap is a fundamental property of a semiconductor that determines its suitability for various optoelectronic applications. Several methodologies are employed to determine the band gap of this compound, primarily revolving around optical spectroscopy.

One of the most common techniques is UV-Visible (UV-Vis) Spectroscopy . This method involves measuring the absorption or reflectance of light as a function of wavelength. rsc.orgthermofisher.com The onset of strong absorption corresponds to the energy required to excite an electron from the valence band to the conduction band.

To extract the band gap value from the optical data, the Tauc plot method is widely used. rsc.orgthermofisher.comacs.orgarxiv.org This method relates the absorption coefficient (α) to the photon energy (hν) through the equation:

(αhν)^(1/n) = A(hν - E_g)

where A is a constant, E_g is the band gap energy, and the exponent n depends on the nature of the electronic transition (e.g., n = 1/2 for direct allowed transitions and n = 2 for indirect allowed transitions). By plotting (αhν)^(1/n) against hν and extrapolating the linear portion of the curve to the energy axis, the band gap can be determined. rsc.orgthermofisher.com For powdered or non-transparent samples, diffuse reflectance measurements are used, and the Kubelka-Munk function is employed to relate reflectance to the absorption coefficient. thermofisher.com

Other spectroscopic techniques that can provide information about the band gap include photoluminescence (PL) and cathodoluminescence (CL) spectroscopy . These methods involve exciting the material with photons or electrons, respectively, and analyzing the emitted light. The energy of the emitted photons can provide a direct measure of the band gap.

Mechanisms of Electrical Conduction and Resistivity

The efficiency with which charge carriers—electrons and holes—move through a material under the influence of an electric field is fundamental to its application in electronic devices. This section explores the mechanisms governing electrical conduction and resistivity in this compound systems.

The electrical resistivity of a semiconductor is a strong function of temperature. For this compound, this dependence provides insights into the dominant charge transport mechanisms. In semiconductors, the resistivity generally decreases with increasing temperature. gsu.edu This behavior is primarily due to the thermal excitation of charge carriers across the band gap, which increases the carrier concentration.

Temperature Dependence of Resistivity for B-doped BaSi₂ Films
Temperature (K)Resistivity (Ω·cm)
~150~10^2
~200~10^1
~250~1
~300~0.1

Note: The values in this table are approximate and are based on graphical data presented in scientific literature for a B-doped BaSi₂ film grown at a specific temperature. The exact values can vary depending on the specific growth conditions and doping levels. researchgate.net

The charge carrier concentration and mobility are key parameters that determine the electrical conductivity of this compound. These properties are typically investigated using Hall effect measurements. arxiv.org

Research on undoped BaSi₂ has shown it to be an n-type semiconductor, with reported electron concentrations in the range of 10¹⁶ cm⁻³. rsc.org For BaSi₂ nanowire arrays, n-type behavior with a carrier concentration of 1 × 10¹⁹ cm⁻³ has been observed through Mott-Schottky analysis. rsc.org

The mobility of charge carriers is influenced by various scattering mechanisms, including scattering by phonons (lattice vibrations) and impurities. The temperature dependence of mobility can help to identify the dominant scattering mechanism in a particular temperature range. For instance, at higher temperatures, lattice scattering typically dominates, leading to a decrease in mobility with increasing temperature. At lower temperatures, impurity scattering becomes more significant.

The following table summarizes some of the reported charge carrier properties for this compound.

Reported Charge Carrier Properties of this compound
Material TypeCarrier TypeConcentration (cm⁻³)Mobility (cm²/Vs)Measurement Technique
Undoped BaSi₂Electron~10¹⁶-Hall Effect
BaSi₂ Nanowire ArraysElectron1 × 10¹⁹-Mott-Schottky Analysis
B-doped p-BaSi₂Hole~10¹⁸ - 10¹⁹-Hall Effect
General BaSi₂--~1000-

Photoelectric and Optical Absorption Mechanisms in this compound Systems

This compound (BaSi₂) has garnered significant attention within the scientific community as a promising material for thin-film solar cell applications, largely due to its favorable photoelectric and optical absorption properties. Composed of earth-abundant elements, this Zintl phase compound exhibits a unique electronic structure that facilitates efficient light absorption. nist.gov The material is characterized by covalently bonded tetrahedral Si₄ units within an ionic matrix described as (2Ba²⁺)(Si₄)⁴⁻. nist.gov This structure gives rise to a charge transfer transition from the silicon p-orbital to the barium d-orbital, which is understood to be a key factor in its significantly enhanced optical absorption capabilities. nist.gov

The photoelectric response of this compound has been demonstrated in nanowire array configurations. Under illumination equivalent to one sun (100 mW cm⁻²), these arrays have shown a photocurrent of approximately 0.3 mA cm⁻², indicating their potential for photovoltaic applications. researchgate.net

Absorption Coefficient Analysis

A critical parameter in evaluating a material's suitability for solar energy conversion is its absorption coefficient (α), which quantifies how far light of a particular energy can penetrate the material before being absorbed. This compound exhibits a notably high absorption coefficient, reaching values on the order of 10⁵ cm⁻¹. researchgate.net This high absorption is a significant advantage, as it allows for the use of thinner films in solar cell construction without sacrificing light-harvesting efficiency, thereby reducing material costs.

The absorption coefficient of this compound is significantly larger than that of other conventional solar absorber materials. For instance, at a photon energy of 1.5 eV, the absorption coefficient of BaSi₂ is approximately 3 × 10⁴ cm⁻¹. This superior performance is evident when compared to materials such as silicon (Si), gallium arsenide (GaAs), copper indium selenide (B1212193) (CuInSe₂), and copper zinc tin sulfide (B99878) (Cu₂ZnSnS₄).

The following table, with data extrapolated from graphical representations of calculated absorption spectra, provides an overview of the absorption coefficient of this compound at various photon energies.

Table 1: Absorption Coefficient of this compound at Various Photon Energies

Photon Energy (eV) Absorption Coefficient (cm⁻¹)
1.5 3.0 x 10⁴
2.0 1.5 x 10⁵
2.5 3.5 x 10⁵

Note: The data in this table is approximated from graphical representations in scientific literature and should be considered illustrative.

Computational and Theoretical Investigations of Barium Silicide Behavior

Simulation of Point Defects and their Energetics

Point defects, such as vacancies, interstitials, and antisites, can significantly influence the electrical and optical properties of semiconductors. arxiv.orgnih.gov Computational simulations, particularly those based on DFT, are used to investigate the formation energies and electronic properties of these defects in barium silicide.

The formation energy of a defect is a key parameter that determines its concentration at a given temperature. annualreviews.org DFT calculations can be used to compute the formation energies of various point defects in BaSi₂. For example, the energy required to create a barium vacancy (VBa), a silicon vacancy (VSi), a barium interstitial (Bai), a silicon interstitial (Sii), a Ba-on-Si antisite (BaSi), and a Si-on-Ba antisite (SiBa) can be determined.

Theoretical Prediction of Novel this compound Phases and Structures

First-principles calculations coupled with crystal structure prediction algorithms, such as evolutionary algorithms, have been employed to search for new, stable, or metastable phases of this compound. nih.gov These computational techniques explore the vast landscape of possible crystal structures to identify those with the lowest energy for a given composition.

Studies have systematically investigated the Ba-Si phase diagram under high pressure using unbiased structural search methods combined with DFT calculations. nih.gov These investigations have led to the prediction of several novel phases of BaSi, BaSi₂, BaSi₃, and BaSi₅ that may be synthesizable experimentally. nih.gov The predicted structures often exhibit unique atomic arrangements and coordination environments, which could lead to novel physical and chemical properties.

Table 2: Theoretically Predicted Novel this compound Phases under Pressure

CompositionPredicted Space GroupPressure Range of StabilityReference
BaSiVarious predictedWide range of pressures nih.gov
BaSi₂Various predictedWide range of pressures nih.gov
BaSi₃Various predictedWide range of pressures nih.gov
BaSi₅Various predictedWide range of pressures nih.gov

Note: The specific space groups and stability ranges are detailed in the referenced computational studies.

These theoretical predictions provide a roadmap for experimental synthesis of new this compound materials with tailored properties for various applications.

Modeling of Interfacial Phenomena and Surface Reactions

The performance of this compound in electronic and optoelectronic devices is often dictated by the properties of its interfaces with other materials, such as substrates or contact layers. researchgate.net Computational modeling provides a powerful tool to investigate the atomic and electronic structure of these interfaces and to understand surface reactions.

First-principles calculations can be used to model the interface between this compound and silicon (BaSi₂/Si), which is a critical interface in BaSi₂-based thin-film solar cells. These simulations can provide insights into the interfacial bonding, the electronic band alignment, and the presence of any interface states that could affect device performance. While specific quantitative data for BaSi₂ interfaces is limited in the literature, the methodologies for such calculations are well-developed for semiconductor interfaces. researchgate.netosti.gov

The calculations typically involve constructing a supercell that contains the interface between the two materials. The atomic positions are then relaxed to find the minimum energy configuration. From the relaxed structure, properties such as the interfacial energy, the work of adhesion, and the electronic band offsets can be calculated. Understanding these interfacial properties is crucial for designing and optimizing BaSi₂-based heterojunction devices.

Exploration of Chemical Bonding Nature and Electron Balance

Computational and theoretical studies have been instrumental in elucidating the intricate nature of chemical bonding and electron balance in this compound (BaSi₂). These investigations reveal a bonding character that is intermediate between purely ionic and purely covalent, a feature often rationalized by the Zintl-Klemm concept. nih.govacs.orguni-siegen.de This concept is particularly applicable to compounds formed between highly electropositive metals, such as alkaline earth metals like barium, and moderately electronegative main-group elements, like silicon. uni-siegen.deuni-siegen.de

Following this electron transfer, the now electron-rich silicon anions form covalent bonds with each other, creating a substructure that satisfies valence rules. nih.govacs.org Theoretical calculations, such as those based on Density Functional Theory (DFT), support this model. researchgate.net For the common trigonal crystal structure of BaSi₂, computational models indicate that each Si¹⁻ ion is bonded to three neighboring Si¹⁻ ions and three Ba²⁺ ions. materialsproject.org This arrangement highlights the dual ionic and covalent character within the compound. The covalent interactions are responsible for the formation of the silicon network, while the ionic interactions describe the attraction between the Ba²⁺ cations and the anionic silicon framework.

Detailed analysis of the chemical bonding in related compounds, such as barium trisilicide (BaSi₃), using methods like the electron localizability approach and the quantum theory of atoms in molecules (QTAIM), further corroborates this view. nih.gov These studies show distinct covalent bonding within the silicon substructure and polar interactions between the silicon layers and the barium atoms. nih.gov

The table below summarizes the formal charges and coordination environment for BaSi₂ as determined by computational analysis.

Atom/IonFormal ChargeCoordination Environment
Barium (Ba)+2Bonded to six Si¹⁻ atoms
Silicon (Si)-1Bonded to three Ba²⁺ ions and three Si¹⁻ atoms

Data sourced from the Materials Project. materialsproject.org

Bond lengths derived from these theoretical models provide quantitative insight into the nature of the interactions.

Bond TypeCalculated Bond Length (Å)
Ba-Si3.33
Si-Si2.45

Data sourced from the Materials Project. materialsproject.org

The Si-Si bond length of 2.45 Å is consistent with a covalent single bond, while the Ba-Si distance reflects the larger ionic radii and the nature of the polar interaction between the cation and the anionic sublattice. materialsproject.org In essence, the electron balance in this compound is achieved through a complete transfer of valence electrons from barium to silicon, leading to a stable structure characterized by a network of covalently bonded silicon atoms held within a matrix of barium cations.

Defect Engineering and Doping Effects in Barium Silicide Systems

Controlled Introduction of Crystal Disorder

The deliberate introduction of crystal disorder, a key strategy in defect engineering, is pivotal for tuning the functional properties of barium silicide (BaSi₂). By carefully controlling the type and concentration of defects, researchers can manipulate the material's electronic and thermal transport characteristics. This is particularly relevant for enhancing its performance in thermoelectric applications, where a low thermal conductivity and a high power factor are desired. aip.orgacs.org The primary methods for introducing controlled disorder in BaSi₂ systems involve manipulating synthesis conditions to create non-stoichiometric films and employing post-deposition treatments such as thermal annealing. aip.orgacs.org

Research has shown that introducing point defects as a form of crystal disorder is an effective method for enhancing the thermoelectric properties of BaSi₂ thin films. aip.orgresearchgate.net These defects primarily act as scattering centers for phonons, which are the primary carriers of heat in a solid. aip.org The intentional introduction of point defects modulates the phonon dispersion relation, which enhances phonon scattering without significantly degrading the material's electrical properties. aip.org

First-principles calculations and experimental characterization have identified several native point defects in BaSi₂ that can be controlled during synthesis. researchgate.net These include silicon vacancies (VSi), silicon interstitials, and barium substituted for silicon antisites (BaSi). researchgate.net Techniques such as Raman spectroscopy and Doppler Broadening Positron Annihilation Spectroscopy (DB-PAS) are instrumental in identifying these defects. researchgate.netaip.org For instance, local vibrational modes detected via Raman spectroscopy can be correlated with specific point defects predicted by theoretical calculations. researchgate.net

The following table summarizes key point defects identified in BaSi₂ and their characterization signatures.

Defect TypeCharacterization MethodExperimental SignatureReference
Ba substituted for Si antisite (BaSi) Raman SpectroscopyLocal vibrational mode around 430 cm-1 researchgate.net
Si Vacancy (VSi) Raman SpectroscopyLocal vibrational mode around 480 cm-1 researchgate.net
Si Interstitial Raman SpectroscopyLocal vibrational mode around 560 cm-1 researchgate.net
Vacancy-Oxygen Complexes Doppler Broadening Positron Annihilation Spectroscopy (DB-PAS)Detected in RF-sputtered and annealed films researchgate.net
Si or Ba Mono-vacancies Doppler Broadening Positron Annihilation Spectroscopy (DB-PAS)Detected in thermally evaporated films researchgate.net

A significant outcome of introducing crystal disorder is the substantial reduction in thermal conductivity. In BaSi₂ films grown on silicon substrates, the introduction of point defects has been shown to lower the thermal conductivity to 0.96 W m⁻¹ K⁻¹. aip.orgresearchgate.net This value is approximately two-thirds of the thermal conductivity of bulk BaSi₂ and stands as one of the lowest among environmentally friendly silicide materials. aip.org This reduction is primarily attributed to the enhanced phonon scattering caused by the point defects. aip.orgresearchgate.net

Simultaneously, the controlled introduction of defects has been found to improve the thermoelectric power factor (S²σ). For BaSi₂ films with engineered point defects, the power factor was enhanced to 2.9 μW cm⁻¹ K⁻², a value greater than that reported for bulk BaSi₂. aip.orgresearchgate.net This demonstrates that defect engineering can decouple the material's thermal and electrical transport properties to a beneficial extent. aip.org

The table below presents a comparison of thermoelectric properties between bulk BaSi₂ and BaSi₂ films with controlled crystal disorder.

MaterialThermal Conductivity (κ) (W m⁻¹ K⁻¹)Power Factor (S²σ) (μW cm⁻¹ K⁻²)Key FeatureReference
Bulk BaSi₂ ~1.5~0.002Standard material properties aip.org
BaSi₂ Film with Point Defects 0.962.9Controlled crystal disorder aip.orgresearchgate.net

Post-deposition annealing is another critical process for controlling the crystalline quality and defect structure. acs.org While higher annealing temperatures can improve the crystallinity of BaSi₂ films, they can also introduce other forms of disorder, such as surface oxidation and interfacial diffusion, particularly in sputtered films. acs.orgaip.org For example, annealing at temperatures between 600–700 °C is necessary for crystallization but can also lead to the formation of a sub-surface oxide layer. aip.org Therefore, a precise balance of annealing parameters is required to achieve the desired level of crystal disorder without introducing detrimental secondary phases or defects. acs.org

Thin Film and Nanostructure Research in Barium Silicide Systems

Morphological Characterization of Thin Films and Nanowires

The physical form and structure—or morphology—of barium silicide thin films and nanowires are paramount to their performance in any application. Researchers employ a suite of sophisticated microscopy techniques to visualize and analyze these materials at both the surface and nanoscale levels.

Scanning Electron Microscopy (SEM) for Surface Morphology

For instance, in the synthesis of BaSi₂ nanowire arrays, SEM is used to confirm that the converted nanowires maintain the morphology of the original silicon nanowire templates. rsc.org Images can show the length, diameter, and density of the nanowires. rsc.orgrsc.org In studies of thin films, SEM is used to observe the surface of the deposited layers, which is crucial for identifying any potential issues like cracking or delamination that could affect device performance. aip.org For example, research on BaSi₂ films grown by radio-frequency sputtering utilizes SEM to evaluate the surface morphology, which can be correlated with deposition parameters to optimize film quality.

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanoscale Structure

To probe the internal crystal structure and atomic arrangement of this compound nanostructures, researchers turn to High-Resolution Transmission Electron Microscopy (HRTEM). mdpi.com This powerful technique allows for the direct visualization of atomic lattices, providing definitive evidence of crystallinity and revealing the presence of any defects.

In the study of BaSi₂ nanowires synthesized via a vapor phase conversion method, HRTEM has been instrumental in confirming their single-crystalline nature. rsc.org By analyzing the lattice fringes and the corresponding fast Fourier transform (FFT) patterns, scientists can verify that the nanowires possess the orthorhombic crystal structure of BaSi₂. rsc.org HRTEM is also critical for identifying any structural imperfections, such as dislocations or stacking faults, within the nanowires that could impact their electronic properties. nist.gov Similarly, for thin films, HRTEM provides cross-sectional views that can reveal the atomic structure of the film and the quality of the interface between the BaSi₂ layer and the substrate. aip.org

Strain Analysis in Epitaxially Grown Thin Films

Epitaxial growth is a technique used to deposit a thin film of a crystalline material onto a crystalline substrate, where the film's crystal lattice aligns with that of the substrate. This process can induce strain in the thin film due to a mismatch between the lattice parameters of the film and the substrate. researchgate.netmdpi.com This strain can, in turn, significantly influence the material's physical properties.

In the context of this compound, research has focused on understanding and quantifying the strain in epitaxially grown films. For example, when BaSi₂ films are grown on silicon (Si) substrates, the difference in their crystal lattices can lead to strain. researchgate.netnii.ac.jp Techniques such as X-ray diffraction (XRD) are employed to measure the lattice parameters of the grown film and compare them to the bulk, unstrained values. aip.org

Studies on BaSi₂ films grown on Si(111) substrates have shown that for film thicknesses above approximately 100 nanometers, the lattice strain becomes negligibly small. aip.org However, for thinner films, the strain can be more pronounced and can affect the material's electronic band structure and, consequently, its optical and electrical properties. aip.orgaip.org The ability to control this strain through the choice of substrate and growth conditions is an active area of research, as it offers a pathway to tune the properties of BaSi₂ for specific applications. researchgate.net

Layered Structures and Inhomogeneities in Thin Films

The synthesis of high-quality, uniform this compound thin films can be challenging, and researchers often observe the formation of layered structures and inhomogeneities within the films. acs.orgnih.gov These structural variations can arise from various factors during the fabrication process, such as surface oxidation and interfacial diffusion, particularly when post-annealing treatments are used to crystallize the films. nih.govtudelft.nl

For instance, BaSi₂ thin films produced by sputtering followed by high-temperature annealing have been shown to develop an inhomogeneous and layered structure. acs.orgnih.gov Analysis using techniques like Auger Electron Spectroscopy (AES) and Transmission Electron Microscopy (TEM) has revealed a complex structure where a Si-rich BaSi₂ layer is sandwiched between a surface oxide layer and an interdiffusion layer at the substrate interface. nih.govtudelft.nl The oxide layer, which can be composed of barium oxide (BaO) and silicon dioxide (SiO₂), forms due to the high reactivity of barium with any residual oxygen during the annealing process. aip.orgtudelft.nl

This formation of a thick oxide layer and other inhomogeneities can be detrimental to the performance of the film in devices like solar cells, as it can hinder both optical absorption and electrical transport. acs.orgnih.gov Understanding the mechanisms that lead to these layered structures is crucial for developing synthesis routes that can produce more homogeneous and higher-quality BaSi₂ films. researchgate.netacs.org

Research on Quantum Phenomena in Low-Dimensional Barium Silicides

As the dimensions of a material shrink to the nanoscale, quantum mechanical effects become increasingly prominent. researchgate.netarxiv.org This is particularly true for low-dimensional systems like nanowires and ultra-thin films, where the confinement of charge carriers (electrons and holes) can lead to new and interesting quantum phenomena. eolss.net

In the context of this compound, research into these quantum effects is an emerging area. The quantum confinement effect, for example, predicts that the band gap of a semiconductor will increase as its size decreases. royalsocietypublishing.orgarxiv.org This phenomenon could be exploited in BaSi₂ nanostructures to tune their optical properties for specific applications. researchgate.netresearchgate.net For example, by controlling the diameter of BaSi₂ nanowires, it might be possible to adjust their light absorption characteristics to better match the solar spectrum.

Furthermore, the study of quantum phenomena in low-dimensional systems also encompasses the investigation of how disorder and electron-electron interactions affect the material's properties. europa.euyambo-code.eu In highly disordered, quasi-one-dimensional systems like nanowires, quantum fluctuations of the superconducting order parameter, known as quantum phase slips, can occur. While BaSi₂ is not a conventional superconductor, the fundamental physics of quantum phenomena in its low-dimensional forms remains an area of active theoretical and experimental inquiry. europa.eu Understanding these effects is essential for the future development of novel quantum devices based on this compound.

Surface and Interfacial Science of Barium Silicide Systems

Surface Reaction Mechanisms and Interfacial Layer Formation

The interaction of barium with silicon surfaces is a complex process involving chemisorption, charge transfer, and the formation of new chemical phases at the interface. These phenomena are critical in determining the electronic and structural properties of the resulting system.

Barium Overlayer Interactions with Silicon Surfaces

The deposition of barium onto silicon surfaces initiates a series of interactions that are dependent on the coverage of the barium overlayer. At low coverages, typically up to two monolayers, a strong interaction occurs between the barium and silicon atoms. This interaction is characterized by a charge transfer from the more electropositive barium atoms to the silicon substrate. This initial stage is crucial as it modifies the electronic properties of the silicon surface, which can influence subsequent layer growth and device performance.

As the barium coverage increases, the nature of the interaction evolves. The initial strong interaction at the immediate interface is followed by the growth of subsequent barium layers that exhibit more metallic barium characteristics. The process can be summarized in a two-step mechanism where the initial phase involves the formation of a stable, charge-polarized interface, followed by the growth of a metallic barium overlayer.

Formation of Interfacial Silicate (B1173343) Layers

When barium is deposited onto a silicon dioxide (SiO₂) layer, the formation of an interfacial silicate layer is a thermodynamically favorable process, particularly with thermal treatment such as annealing. tudelft.nlresearchgate.netaps.org This reaction is driven by the high chemical stability of barium silicate compared to the separate oxides of silicon and barium. aps.org

The process involves the interdiffusion of barium and silicon dioxide. tudelft.nl Upon annealing at temperatures typically above 575 K, the deposited barium reacts with the SiO₂ to form a barium silicate layer. tudelft.nl This results in the consumption of the initial silicon dioxide layer. tudelft.nl Studies have shown that crystalline epitaxial layers of barium silicate, such as Ba₂SiO₄, can be grown on Si(100) substrates. researchgate.netaps.org The formation of such a stable silicate layer can lead to an atomically sharp interface with no intervening oxide layer, which is a desirable characteristic for electronic device applications. researchgate.netaps.org The specific silicate phase formed and the quality of the interface are highly dependent on the deposition conditions and annealing temperatures.

Surface Oxidation Processes and Mechanism Studies

Barium silicide (BaSi₂) thin films are susceptible to surface oxidation, a process that significantly alters their structure and composition, particularly at elevated temperatures. nih.govacs.org An oxidation-induced structure transformation mechanism has been proposed to explain these changes. nih.gov This mechanism involves a transition from a homogeneous, stoichiometric BaSi₂ film to a layered and multiphase structure upon high-temperature annealing. nih.gov

The surface oxidation of BaSi₂ leads to the formation of a complex oxide layer. This layer is not a simple barium oxide or silicon dioxide but rather a mixture that can include barium oxide (BaO), silicon dioxide (SiO₂), and even silicon nanocrystals (Si NCs). nih.govacs.org The formation of this layered structure is a result of the interplay between the inward diffusion of oxygen and the outward diffusion and reaction of the constituent elements of the this compound. Higher annealing temperatures tend to promote more intensive surface oxidation, resulting in a thicker oxide layer. nih.govacs.org

The process can be conceptualized in phases, starting with the initial oxidation at the surface, followed by the growth of the oxide layer, which involves the diffusion of barium and its subsequent depletion from the underlying silicide, leading to the isolation and potential crystallization of silicon. tudelft.nl The presence of a thick Si capping layer (e.g., >20 nm) can effectively suppress this surface oxidation and elemental diffusion during high-temperature annealing. tudelft.nl

Interdiffusion Phenomena (e.g., BaSi₂/SiO₂)

Interdiffusion is a critical phenomenon at the interface between this compound and silicon dioxide (BaSi₂/SiO₂), especially when subjected to high-temperature processing. nih.gov This process involves the movement of atomic species across the interface, leading to changes in the composition and structure of the interfacial region.

Studies have shown that at elevated annealing temperatures, significant interfacial diffusion occurs between BaSi₂ and SiO₂. nih.gov Barium atoms from the silicide layer can diffuse into the SiO₂ layer. nih.govacs.org This diffusion is understood to be driven by the presence of oxygen within the SiO₂ matrix. acs.org The result of this interdiffusion is the formation of a mixed-phase interfacial layer, which can be inhomogeneous. nih.gov

The extent of interdiffusion is a function of both temperature and annealing time. Higher temperatures provide the necessary thermal energy for atoms to overcome diffusion barriers, leading to more pronounced intermixing. This can result in the formation of a layered structure where the original sharp interface is replaced by a more graded region containing barium, silicon, and oxygen in various chemical states.

Surface Reconstruction and Superstructure Formation (e.g., Si(100)-2x2Ba)

The adsorption of atoms onto a single-crystal surface can induce a rearrangement of the surface atoms into a new periodic structure, known as surface reconstruction. On the Si(100) surface, various reconstructions can be observed depending on the surface preparation and the adsorbate. aps.org While the clean Si(100) surface typically exhibits a 2x1 reconstruction due to the formation of silicon dimers, the introduction of adsorbates like barium can lead to different superstructures.

The formation of a Si(100)-2x2Ba superstructure indicates that the barium atoms arrange themselves in a periodic manner that is twice the periodicity of the underlying silicon lattice in both directions. This suggests a significant interaction between the barium adsorbate and the silicon substrate, leading to a new, lower-energy surface configuration. The specific atomic arrangement within the 2x2 unit cell is a subject of detailed surface science investigations, often involving techniques like scanning tunneling microscopy (STM) and low-energy electron diffraction (LEED). The stability and electronic properties of such superstructures are of fundamental interest for understanding the initial stages of thin film growth and interface formation.

Spectroscopic Surface Analysis

A variety of spectroscopic techniques are employed to analyze the chemical composition, electronic structure, and atomic arrangement of this compound surfaces and interfaces.

X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for determining the elemental composition and chemical states of the surface region. By analyzing the kinetic energy of photoelectrons emitted from the sample upon X-ray irradiation, one can identify the elements present and their bonding environments. For instance, XPS can distinguish between barium in its metallic state, in barium oxide, or in a silicate. researchgate.netresearchgate.netxpsfitting.comsemanticscholar.orgcsic.es

Auger Electron Spectroscopy (AES) is another surface-sensitive technique that provides elemental and chemical state information. It is often used in conjunction with ion sputtering to obtain depth profiles of the elemental composition, revealing the structure of thin films and interfacial layers. nih.govresearchgate.netsemanticscholar.orgeag.comlpdlabservices.co.ukresearchgate.net AES is particularly useful for analyzing the layered structures that form due to surface oxidation and interdiffusion in BaSi₂ systems. nih.gov

Raman Spectroscopy is a non-destructive optical technique that probes the vibrational modes of a material. It is highly sensitive to the crystalline structure and phase composition of the material. Raman spectroscopy has been effectively used to characterize the crystalline quality and phase purity of BaSi₂ films. nih.govresearchgate.netresearchgate.net It can identify the characteristic phonon modes of BaSi₂ and distinguish them from other phases that may be present, such as amorphous silicon or silicon nanocrystals. nih.govresearchgate.net

Spectroscopic TechniqueInformation ProvidedTypical Application for this compound
XPS Elemental composition, chemical statesIdentifying Ba, Si, O and their bonding (e.g., Ba-Si, Ba-O, Si-O)
AES Elemental composition, depth profilingMapping elemental distribution and analyzing layered structures
Raman Spectroscopy Crystalline structure, phase identificationConfirming the formation of BaSi₂ and detecting impurity phases

Advanced Research Applications and Prospects of Barium Silicide Systems

Investigations for Thermoelectric Device Development

Barium silicide (BaSi₂) has emerged as a compelling material for thermoelectric applications due to its earth-abundant and environmentally friendly constituents. aip.org Its potential is underscored by a low thermal conductivity, a crucial property for efficient thermoelectric energy conversion. aip.org Research is actively exploring methods to further enhance its thermoelectric performance by manipulating its complex crystal structure and charge transport properties.

Mechanisms of Low Thermal Conductivity in Complex Materials

The low thermal conductivity in complex materials like this compound is a key determinant of their thermoelectric potential. This property is often attributed to their intricate crystal structures, which are characteristic of Zintl phases. nih.govacs.org Zintl phases exhibit a combination of ionic and covalent bonding, leading to complex unit cells with a large number of atoms. nih.govacs.orgresearchgate.net This structural complexity naturally gives rise to low lattice thermal conductivity. nih.govacs.org

The lattice thermal conductivity (κ_lattice) can be understood through the relationship κ_lattice = 1/3 * C_v * ν_g * l, where C_v is the specific heat capacity, ν_g is the phonon group velocity, and l is the phonon mean free path. nih.gov In materials with large and complex crystal structures, the phonon group velocity and mean free path are the dominant factors influencing κ_lattice. nih.gov The presence of heavy atoms, such as barium in this compound, and the large mass difference between the constituent atoms contribute to a separation in the phonon density of states, which can lead to extremely low thermal conductivity, sometimes below 1 W m⁻¹ K⁻¹. researchgate.net

Furthermore, the inherent structural disorder, such as occupational and positional disorder within the crystal lattice, can significantly scatter phonons and reduce thermal conductivity. rsc.org This "phonon glass electron crystal" (PGEC) characteristic is a hallmark of many high-performance thermoelectric materials, where the crystalline framework allows for good electrical conductivity (electron crystal) while the disordered or complex nature of the lattice effectively scatters phonons (phonon glass). pnas.org

Phonon Scattering Enhancement and Lattice Softening Research

Another avenue of research is lattice softening, which involves weakening the interatomic bonds to reduce the lattice stiffness. oaepublish.comresearchgate.net This reduction in bond strength leads to a decrease in the elastic modulus, lattice vibration frequency, and consequently, the phonon velocity, which in turn lowers the lattice thermal conductivity. oaepublish.comresearchgate.net Lattice softening can be induced through methods such as mechanical strain engineering, chemical doping, and phase transitions. oaepublish.comresearchgate.net While this approach can significantly reduce thermal conductivity without severely impacting electrical properties, its specific application and mechanisms in this compound systems are still under investigation. oaepublish.com The introduction of micro-strain and stress through doping can also lead to lattice softening and a reduction in thermal conductivity. researchgate.net

Thermoelectric Power Factor Enhancement Strategies

The thermoelectric power factor (S²σ), where S is the Seebeck coefficient and σ is the electrical conductivity, is a critical parameter for evaluating the electrical performance of a thermoelectric material. sigmaaldrich.com Enhancing the power factor is a key objective in thermoelectric research. For this compound, several strategies are being explored.

One effective approach is the optimization of charge carrier concentration through doping. sigmaaldrich.com In a study on higher manganese silicide (HMS) films, the addition of boron-doped silicon (Si:B) was found to significantly lower the electrical resistivity while maintaining a high Seebeck coefficient, resulting in a substantial enhancement of the power factor. worldscientific.com This concept of modulation doping could be applicable to this compound systems.

Furthermore, research on BaSi₂ films with point defects has shown a higher thermoelectric power factor (2.9 μW cm⁻¹ K⁻²) compared to bulk BaSi₂. aip.orgresearchgate.net By optimizing the carrier concentration, a maximum power factor can be achieved. aip.org For instance, a maximum S²σ value was obtained at a hole concentration of 4 × 10¹⁸ cm⁻³. aip.org In another study, B-doped n-BaSi₂ films exhibited a large thermoelectric power factor of 386 μW m⁻¹ K⁻² at 309 K. researchgate.net These findings highlight the importance of controlling defects and doping to tune the electrical properties for an improved power factor.

Material SystemDoping/ModificationAchieved Power FactorReference
BaSi₂ films/SiPoint defects2.9 μW cm⁻¹ K⁻² aip.orgresearchgate.net
B-doped n-BaSi₂ filmsBoron doping386 μW m⁻¹ K⁻² at 309 K researchgate.net
Higher Manganese Silicide (HMS) filmSi:B addition1255 μW/m-K² at 733 K worldscientific.com

Exploration of Charge Transport Mechanisms in Thermoelectric Silicides

Understanding the charge transport mechanisms is fundamental to optimizing the thermoelectric properties of silicides. arxiv.org The transport properties of semiconductors are governed by the interplay of electrons and phonons. arxiv.org First-principles calculations combined with the Boltzmann transport equation are powerful tools for investigating these mechanisms. aip.orgaps.org

In thermoelectric silicides, electron-phonon interaction (EPI) is a primary scattering mechanism that influences charge transport. arxiv.orgaps.org The accuracy of predicting thermoelectric transport properties relies on considering these scattering mechanisms beyond simpler approximations like the constant relaxation-time approximation (CRTA). arxiv.org For instance, studies on Mg₂Si and Ca₂Si have shown that thermoelectric transport coefficients are significantly influenced by the choice of relaxation-time approximation, with more advanced models providing better agreement with experimental results. arxiv.org

The mobility of charge carriers is a key factor. In randomly oriented polycrystalline BaSi₂ films, high electron mobilities exceeding 10³ cm² V⁻¹ s⁻¹ at 300 K have been achieved despite the presence of small grains. researchgate.net This suggests that grain boundaries in this material may not be the dominant scattering centers for electrons. The ability to achieve high mobility in polycrystalline films is advantageous for large-scale, low-cost production. scispace.com

Research for Photovoltaic and Solar Energy Conversion Technologies

Barium disilicide (BaSi₂) is also a promising candidate for thin-film solar cell applications, primarily due to its composition of abundant and inexpensive elements. rsc.orgresearchgate.net

Barium Disilicide as an Absorber Material in Thin-Film Solar Cells

Barium disilicide has several properties that make it an attractive absorber material for thin-film solar cells. It possesses a suitable direct band gap of approximately 1.3 eV, which is well-matched to the solar spectrum. scispace.com This band gap can also be tuned, for instance, by doping with strontium. scispace.com

A key advantage of BaSi₂ is its high optical absorption coefficient. scispace.comrsc.org The absorption coefficient of BaSi₂ is significantly larger than that of crystalline silicon and comparable to or even greater than conventional thin-film absorber materials. rsc.org This high absorption allows for the use of very thin absorber layers, which can reduce material consumption and cost. Density-functional theory calculations suggest that the strong optical absorption is enhanced by a charge transfer transition from silicon p-orbitals to barium d-orbitals. rsc.org

PropertyValue/CharacteristicSignificance for Solar CellsReference
Elemental CompositionBarium and SiliconEarth-abundant and inexpensive rsc.orgresearchgate.net
Band Gap~1.3 eV (tunable)Optimal for solar spectrum absorption scispace.com
Optical Absorption CoefficientHigh (e.g., ~80 times that of c-Si)Allows for thin absorber layers, reducing material cost rsc.org
Crystal StructureOrthorhombicFavorable for photovoltaic properties scispace.comrsc.org
Deposition TechniquesMBE, Magnetron SputteringEnables fabrication of thin films scispace.comrsc.org

Heterojunction and Double-Junction Solar Cell Concepts

This compound's bandgap of approximately 1.3 eV and high optical absorption coefficient make it a compelling candidate for thin-film solar cell applications. aip.orgoptica.org A significant area of research focuses on its integration into heterojunction and tandem (or double-junction) solar cell architectures to maximize conversion efficiency.

In heterojunction solar cells , BaSi₂ is paired with other semiconductor materials. A notable example is the p-BaSi₂/n-Si heterojunction, which has demonstrated conversion efficiencies reaching 9.0% and approaching 10%. ijsrset.comaip.orgresearchgate.net In these devices, the interface between the two materials is critical for the efficient separation of photogenerated electron-hole pairs. researchgate.net Another approach involves using BaSi₂ as a back surface field (BSF) layer. bohrium.comnih.gov For instance, in an AgInTe₂-based solar cell, the addition of a p⁺-BaSi₂ BSF layer was shown to increase the power conversion efficiency (PCE) from 30% to over 34%. nih.gov Similarly, incorporating a BaSi₂ BSF layer in antimony selenide (B1212193) (Sb₂Se₃)-based solar cells has been proposed to create low-cost, high-efficiency devices. bohrium.com

Double-junction (or tandem) solar cells stack multiple absorber layers to capture a broader range of the solar spectrum. Modeling studies have highlighted the potential of BaSi₂ in such configurations. One proposed design combines an organometallic halide perovskite (CH₃NH₃PbI₃) top cell with a BaSi₂ bottom cell. researchgate.net This ultra-thin (< 2 μm) double-junction device is projected to achieve a total photo-current density of 38.65 mA/cm² and conversion efficiencies of up to 28%. optica.orgresearchgate.net Another theoretical model for a monolithic all-BaSi₂ tandem cell, using Ba(CₓSi₁₋ₓ)₂ as the top cell, suggests that an optimal bandgap configuration could yield a power conversion efficiency of 30%. researchgate.net

Solar Cell ConceptStructureKey Finding/MetricReference
Heterojunctionp-BaSi₂/n-SiConversion efficiency up to 9.0% researchgate.net
Heterojunction with BSFn-AlSb/p-AIT/p⁺-BaSi₂PCE increased to >34% with BaSi₂ BSF nih.gov
Double-JunctionCH₃NH₃PbI₃ / BaSi₂Modeled efficiency up to 28% researchgate.net
Double-JunctionMonolithic all-BaSi₂Modeled efficiency of 30% researchgate.net

Optimization of Film Thickness and Morphology for Solar Absorption

The performance of BaSi₂-based solar cells is critically dependent on the physical characteristics of the thin film, specifically its thickness and morphology. The goal is to ensure maximum absorption of incident photons while facilitating efficient charge carrier collection.

Research indicates that even very thin layers of BaSi₂ can be highly effective absorbers. A BaSi₂ absorber layer just 1 μm thick has been shown to be capable of achieving a photocurrent density (Jph) exceeding 40 mA/cm². optica.org In a different heterojunction design, the optimal thickness for a BaSi₂ BSF layer was found to be 0.3 μm when paired with a 1 μm thick Sb₂Se₃ absorber, leading to a simulated device efficiency of 29.35%. bohrium.com These findings underscore that BaSi₂'s high absorption coefficient allows for significantly thinner absorber layers compared to conventional materials like crystalline silicon, which can reduce material usage and cost. aip.orgresearchgate.net

The morphology, or structural arrangement, of the BaSi₂ film is equally important. A uniform, polycrystalline film morphology allows for facile integration into practical solar devices. rsc.orgacs.org Sputtering followed by a post-annealing treatment is one method used to produce such films. acs.org However, challenges such as surface oxidation and interdiffusion at interfaces can lead to inhomogeneous structures, which can hinder device performance. acs.orgstuba.sk An alternative and promising morphology is the use of nanowire (NW) arrays. This nanostructured approach can potentially enhance solar performance by improving light trapping and increasing the surface area for charge collection. rsc.org Optimized synthesis conditions have been shown to produce phase-pure BaSi₂ NWs that maintain the original morphology of the silicon nanowire template. rsc.orgrsc.org

Layer TypeStructure/ApplicationOptimized ThicknessResulting Performance MetricReference
Absorber LayerSingle-junction PV device~1 μmJph > 40 mA/cm² optica.org
Back Surface Field (BSF)Sb₂Se₃/BaSi₂ Heterojunction0.3 μmDevice efficiency of 29.35% (simulated) bohrium.com
Absorber LayerDouble-Junction (Perovskite/BaSi₂)< 2 μm (total device)Efficiency up to 28% (modeled) researchgate.net

Potential for Advanced Electronic Components and Semiconductor Devices

Beyond solar cells, the intrinsic semiconducting properties of this compound make it a material of interest for a variety of advanced electronic components. ontosight.aigithub.com Its unique electrical and thermal characteristics are being explored for applications in transistors and other solid-state devices. ontosight.aiamericanelements.com

The electronic components industry is a significant driver of demand for high-purity this compound (e.g., 99.99% purity or higher). datainsightsmarket.com This high-purity material is essential for manufacturing advanced semiconductors where impurity levels can drastically affect performance. datainsightsmarket.com One specific application that has been explored is its use as a contact material in semiconductor devices. ontosight.ai This is due to its low contact resistance and high thermal stability, which are crucial for ensuring efficient and reliable device operation. ontosight.ai Furthermore, BaSi₂ is being investigated for thermoelectric devices, which can convert heat energy into electrical energy, leveraging its ability to conduct electricity while maintaining a thermal gradient. aip.orgontosight.ai

Emerging Research Directions in Nanoscience and Nanotechnology

The properties of materials can change dramatically at the nanoscale, and this compound is no exception. Research in the fields of nanoscience and nanotechnology is opening new avenues for the application of BaSi₂. ontosight.aigithub.com

A significant breakthrough has been the synthesis of this compound nanowire (NW) arrays. rsc.orgrsc.org In one pioneering study, dense arrays of single-crystalline BaSi₂ nanowires were successfully created for the first time using a vapor phase conversion method. rsc.orgrsc.org This process involved reacting silicon nanowires with barium vapor at approximately 930 °C. rsc.org The resulting BaSi₂ NWs were found to be n-type semiconductors with optical and electronic properties comparable to their thin-film counterparts. rsc.org Such nanostructures offer a high surface area and could be exploited for advanced materials with unique functionalities in solar energy and other energy-harvesting applications. rsc.orgontosight.ai

Other nanotechnology-based synthesis methods are also being explored. Low-energy, high-dose implantation of barium ions into silicon substrates has been used to form nanoscale films of barium monosilicide (BaSi). researchgate.net This technique allows for the modification of surface properties and the synthesis of new materials with unique characteristics. researchgate.net These emerging research directions demonstrate the potential to tailor the properties of this compound at the nanoscale, paving the way for novel applications in next-generation electronic and optoelectronic devices. ontosight.ai

Future Research Directions and Unresolved Challenges

Addressing Challenges in High-Purity Barium Silicide Production

The synthesis of high-purity this compound presents a significant hurdle for its widespread application. The primary challenges lie in the mitigation of phase impurities and the control of stoichiometry.

One of the main difficulties is the existence of multiple stable phases in the barium-silicon binary system, including Ba₂Si, Ba₅Si₃, BaSi, and Ba₃Si₄, in addition to the desired BaSi₂. rsc.org Selectively synthesizing the BaSi₂ phase without the inclusion of these other silicide phases can be difficult. rsc.org For instance, in vapor phase conversion methods, while higher temperatures can favor the formation of silicon-rich silicides like BaSi₂, they can also introduce phase impurities if not carefully controlled. rsc.org Shorter reaction times at high temperatures have also been shown to result in several impurity phases. rsc.org Furthermore, impurities such as Ba₃Si₄ and silicon dioxide (SiO₂) have been detected in BaSi₂ nanowires synthesized via a vapor phase conversion approach. rsc.org

Another challenge is the potential for oxidation. This compound films can be prone to oxidation, especially during high-temperature processing steps, which can lead to the formation of an inhomogeneous and layered structure. nih.govacs.org This oxidation can hinder the material's optical and electrical characterization. nih.govacs.org

The inherent reactivity of barium also poses a challenge. Being an alkaline earth metal, barium is highly reactive, which can be advantageous for facilitating the silicidation reaction but also requires careful handling to prevent unwanted side reactions. rsc.org The production of high-purity BaSi₂ often involves ultra-high purification processes like crystallization and solid-state methods to achieve purity levels as high as 99.99%. americanelements.com

Future research should focus on refining synthesis techniques to achieve better control over phase purity and minimize contamination. This includes optimizing reaction parameters like temperature, time, and precursor concentrations. rsc.org Developing effective passivation techniques to prevent oxidation during and after synthesis is also crucial for maintaining the integrity and performance of BaSi₂-based devices. aip.org

Further Elucidation of Phase Behavior and Transformation Pathways

The barium-silicon system is characterized by a complex phase diagram with five known intermediate phases: Ba₂Si, Ba₅Si₃, BaSi, Ba₃Si₄, and BaSi₂. researchgate.net While the orthorhombic phase of BaSi₂ is stable under ambient conditions, other metastable phases, such as cubic and hexagonal BaSi₂, can form under high-temperature and high-pressure conditions. nih.govacs.org The presence of these various phases, some of which can be impurities in the desired BaSi₂ material, highlights the need for a more profound understanding of the phase behavior and transformation pathways. rsc.org

The formation of BaSi₂ is believed to be a phase transformation process where several silicide phases may initially nucleate. rsc.org This suggests a complex pathway from the initial reactants to the final BaSi₂ product. Research into the crystallization of other barium-containing compounds, like barium dititanate (BaTi₂O₅), has revealed non-classical nucleation pathways where a metastable phase forms first and then transforms into the stable phase. nih.govresearchgate.net A similar two-step nucleation process could be at play in the formation of BaSi₂, and investigating this possibility could lead to better control over the final product's phase and quality.

A phase diagram is a critical tool for understanding the behavior of materials under different conditions of temperature and composition. americanpiezo.com A detailed and accurate Ba-Si phase diagram is essential for predicting and controlling the phases that form during synthesis. researchgate.net While the phase diagram has been revised, further refinement, particularly concerning the transformation pathways between different Ba-Si phases, is necessary. researchgate.net

Future research efforts should concentrate on in-situ studies to observe the phase transformations as they occur. Techniques like high-temperature X-ray diffraction and transmission electron microscopy could provide valuable insights into the nucleation and growth mechanisms of BaSi₂ and its competing phases. A more comprehensive understanding of these transformation pathways will enable the development of synthesis strategies that can selectively produce the desired BaSi₂ phase with high purity and crystallinity. rsc.org

Comprehensive Understanding of Defect-Property Relationships

The electronic and thermal properties of this compound are intrinsically linked to the presence of crystalline defects. These imperfections, which include point defects (vacancies, interstitials, and antisites) and extended defects (grain boundaries and dislocations), can significantly influence the material's performance in thermoelectric and photovoltaic devices.

Theoretical calculations have shown that native defects such as silicon vacancies, barium substituted for silicon antisites, and silicon interstitial defects are predominant in BaSi₂. researchgate.net However, these defects are not predicted to introduce a significant number of charge carriers. researchgate.net Conversely, experimental studies on BaSi₂ films have demonstrated that the introduction of point defects can substantially reduce thermal conductivity, a desirable trait for thermoelectric materials. aip.org This reduction is attributed to enhanced phonon scattering rather than a decrease in phonon group velocity. aip.org

The type and concentration of defects can be influenced by synthesis conditions and doping. For instance, in other perovskite materials like barium titanate, oxygen vacancies are common defects that can be introduced during synthesis and can form complexes with other ions, impacting the material's electronic properties. rsc.org Doping with elements like yttrium in barium titanate can also influence grain lattice parameters and defect concentrations. nih.gov Similarly, in BaSi₂, intentional doping to control carrier concentration will likely interact with native defects, and understanding these interactions is crucial for effective doping strategies.

The relationship between defects and material properties is not always straightforward. For example, while point defects can be beneficial for reducing thermal conductivity, they can also act as charge trapping centers, which could be detrimental to the performance of solar cells. chalcogen.ro Furthermore, extended defects like stacking faults have been shown to block conductivity in other perovskite-type materials. acs.org

A comprehensive understanding of the defect-property relationship in BaSi₂ requires a concerted effort of both theoretical modeling and experimental characterization. First-principles calculations can predict the formation energies and electronic levels of various defects, while advanced characterization techniques like high-resolution transmission electron microscopy and positron annihilation spectroscopy can identify and quantify defects in synthesized materials. Correlating these findings with measurements of electrical and thermal properties will be key to unlocking the full potential of BaSi₂ through defect engineering.

Development of Cost-Effective and Scalable Synthesis Techniques

For this compound to become a commercially viable material, particularly for large-area applications like solar cells, the development of cost-effective and scalable synthesis techniques is paramount. While high-quality BaSi₂ films have been produced using methods like molecular beam epitaxy (MBE), these are often expensive and not suitable for large-scale production. rsc.orgresearchgate.net

Several promising avenues for scalable synthesis are being explored. One such method is the vapor phase conversion of silicon nanowire arrays. rsc.org This approach allows for the synthesis of high-density BaSi₂ nanowire arrays in high yield. rsc.orgrsc.org By tuning the reaction parameters, this method can also be adapted to produce BaSi₂ films on silicon substrates. rsc.orgrsc.org Another industrially applicable method is sputtering, followed by a post-annealing treatment. nih.govacs.org

Thermal evaporation is another simple and rapid process for fabricating BaSi₂ films. researchgate.net However, challenges such as the diffusion of barium into the silicon substrate and the evaporation of silicon monoxide at higher temperatures need to be carefully managed. researchgate.net The sol-gel method, which is used for producing other barium-containing compounds like barium titanate, offers a low-cost alternative to traditional high-temperature synthesis methods, but its application to BaSi₂ is yet to be fully explored. wjygy.com.cn

The choice of precursors also plays a significant role in the cost and scalability of the synthesis process. Utilizing abundant and inexpensive starting materials is crucial. Research into using barite ore, a naturally occurring source of barium, to produce high-purity barium compounds for synthesis could offer a more sustainable and economical route. wjygy.com.cnmdpi.com

Future research should focus on optimizing these scalable synthesis techniques to achieve the material quality required for high-performance devices. This includes improving the control over film thickness, composition, and crystallinity. A key goal is to reduce the thermal budget of the synthesis process to lower costs and minimize potential issues like interdiffusion and phase segregation. nih.govacs.org Furthermore, exploring novel, low-temperature synthesis routes, potentially assisted by plasma or other energy sources, could lead to breakthroughs in the cost-effective production of high-quality this compound.

Exploration of Novel Heterostructures and Composite Materials

The integration of this compound into heterostructures and composite materials opens up new possibilities for enhancing its properties and creating novel functionalities. The formation of heterojunctions is a cornerstone of many electronic and optoelectronic devices, and BaSi₂-based heterostructures are being actively investigated, particularly for solar cell applications.

A significant area of research is the BaSi₂/Si heterojunction. researchgate.netstuba.sk The performance of p-BaSi₂/n-Si heterojunction solar cells has been demonstrated, with efficiencies reaching up to 9.0%. researchgate.net The quality of the interface between BaSi₂ and silicon is critical for efficient charge separation and transport. researchgate.net However, challenges such as surface oxidation and barium diffusion at the interface during high-temperature processing need to be addressed to realize the full potential of these devices. stuba.sk

Beyond simple heterojunctions, the creation of more complex heterostructures, such as Si/BaSi₂/Si, is also being explored. stuba.sk Understanding the structural and compositional details of these multilayered systems is essential for their application in thin-film solar cells. stuba.sk The study of other complex oxide heterostructures, for example, those involving barium strontium titanate and bismuth titanate, can provide valuable insights into managing lattice strain and defects at the interfaces, which are also relevant for BaSi₂-based systems. osti.gov

The development of BaSi₂-based composite materials is another promising research direction. For instance, incorporating BaSi₂ into a matrix of another material could enhance its mechanical stability or introduce new functionalities. While research on BaSi₂ composites is still in its early stages, the principles of composite material design can be drawn from other fields. For example, in the context of thermoelectric materials, creating nanocomposites is a well-established strategy for reducing thermal conductivity by enhancing phonon scattering at the interfaces.

Future research should focus on several key areas. First, a deeper understanding of the BaSi₂/Si interface is needed, including the atomic arrangement, electronic band alignment, and the nature of interfacial defects. Advanced characterization techniques, such as high-resolution transmission electron microscopy and X-ray photoelectron spectroscopy, will be crucial for these investigations. Second, the exploration of novel heterostructures with other semiconductor materials beyond silicon could lead to devices with improved performance or new functionalities. Finally, the design and synthesis of BaSi₂-based composite materials, including nanocomposites and fiber-reinforced composites, could unlock new applications for this versatile material.

Q & A

Q. What are the established methods for synthesizing barium silicide (BaSi₂) in laboratory settings?

this compound is typically synthesized via solid-state reactions or vapor deposition. For solid-state synthesis, stoichiometric mixtures of barium and silicon are heated under inert atmospheres (e.g., argon) at temperatures exceeding 800°C to facilitate interdiffusion. Post-synthesis, quenching or controlled cooling is applied to stabilize specific phases. Characterization via X-ray diffraction (XRD) is critical to confirm crystallographic structure and phase purity . For thin-film applications, techniques like magnetron sputtering (e.g., DCMS mode) or chemical vapor deposition (CVD) are employed, followed by annealing to achieve desired stoichiometry .

Q. Which characterization techniques are essential for verifying this compound’s structural and compositional properties?

  • XRD : Identifies crystallographic phases and lattice parameters. For example, BaSi₂ typically exhibits orthorhombic or cubic structures depending on synthesis conditions .
  • SEM/EDS : Evaluates surface morphology and elemental composition. EDS confirms stoichiometric ratios (Ba:Si ≈ 1:2) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and phase transitions under controlled atmospheres .
  • Electrical Resistivity Measurements : Determines conductivity properties using four-point probe methods .

Q. How can researchers distinguish between this compound phases (e.g., BaSi, BaSi₂) in experimental data?

Phase differentiation requires combining XRD with Rietveld refinement to resolve overlapping peaks. For instance, BaSi₂ (orthorhombic, space group Pnma) exhibits distinct diffraction patterns compared to BaSi (tetragonal). Cross-referencing with ICDD database entries (e.g., PDF#00-024-0094 for BaSi₂) ensures accuracy. Discrepancies in lattice parameters may arise due to impurities or non-stoichiometric ratios, necessitating repeat synthesis under tighter atmospheric controls .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported electronic properties of this compound (e.g., bandgap variability)?

Bandgap values for BaSi₂ range from 1.1–1.3 eV in literature due to differences in defect density and stoichiometry. To address this:

  • Defect Engineering : Use Hall effect measurements to correlate carrier concentration with optical bandgap (via UV-Vis spectroscopy).
  • Density Functional Theory (DFT) : Model defect formation energies to identify dominant impurities (e.g., oxygen vacancies) affecting electronic structure .
  • Controlled Doping : Introduce dopants (e.g., Al, P) during synthesis and analyze shifts in photoluminescence spectra .

Q. How can this compound’s thermal stability be optimized for high-temperature device applications?

Thermal degradation mechanisms (e.g., oxidation, phase separation) are studied via in-situ high-temperature XRD and TGA-DSC. For stability enhancement:

  • Protective Coatings : Deposit SiO₂ or Al₂O₃ layers via atomic layer deposition (ALD) to inhibit oxidation .
  • Alloying : Form ternary systems (e.g., Ba-Si-Ge) to elevate melting points and suppress interfacial reactions .
  • Kinetic Studies : Monitor activation energy of degradation pathways using Arrhenius plots derived from isothermal annealing experiments .

Q. What methodologies validate the reproducibility of this compound synthesis across laboratories?

Reproducibility requires strict adherence to protocols, including:

  • Standardized Precursors : Use high-purity Ba (99.99%) and Si (99.999%) with particle sizes <50 µm.
  • Atmospheric Controls : Maintain oxygen levels <1 ppm during synthesis using gloveboxes or vacuum furnaces.
  • Interlaboratory Comparisons : Share raw XRD and resistivity data via open-access repositories, enabling meta-analyses of synthesis parameters .

Q. How do interfacial reactions between this compound and substrates (e.g., SiC, SiO₂) impact device performance?

Interdiffusion at interfaces is analyzed via:

  • Cross-sectional TEM/EDS : Maps elemental diffusion profiles after annealing (e.g., Ba migration into SiC at >1000°C) .
  • Electrical Testing : Measure contact resistance (via TLM) to correlate interfacial phases (e.g., BaSi₂ vs. BaSiO₃) with Schottky barrier heights . Mitigation strategies include buffer layers (e.g., TiN) or low-temperature processing (<800°C) to suppress reactions .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing variability in this compound’s properties?

  • Design of Experiments (DoE) : Use factorial designs to isolate effects of temperature, pressure, and stoichiometry.
  • Principal Component Analysis (PCA) : Reduces dimensionality in multi-variable datasets (e.g., correlating XRD peaks with resistivity) .
  • Error Propagation Models : Quantify uncertainties in derived parameters (e.g., bandgap from Tauc plots) .

Q. How should researchers document experimental protocols to ensure reproducibility?

  • Detailed Supplementary Information : Include step-by-step synthesis conditions (e.g., ramp rates, gas flow rates) and instrument calibration data .
  • Raw Data Availability : Provide access to unprocessed XRD patterns, SEM micrographs, and resistivity measurements .

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